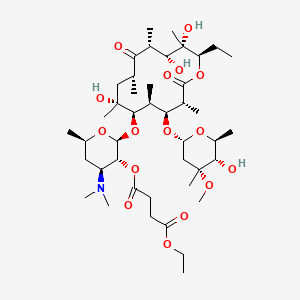
Dacarbazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dacarbazine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of photodegradation and chemical stability.
Biology: It is used in research on cell cycle regulation and apoptosis due to its cytotoxic effects.
Medicine: this compound is extensively used in cancer therapy, particularly for malignant melanoma and Hodgkin’s lymphoma.
Industry: this compound is used in the development of drug delivery systems, such as nanostructured lipid carriers and lipid polymer hybrid nanoparticles, to improve its solubility, stability, and efficacy
Mécanisme D'action
Target of Action
Dacarbazine is an antineoplastic agent that primarily targets cancer cells . It is particularly effective against melanomas and Hodgkin’s disease . The primary target of this compound is the DNA within these cancer cells .
Mode of Action
This compound belongs to a group of chemotherapy drugs known as alkylating agents . It works by sticking to the cancer cell’s DNA and damaging it . Specifically, this compound is activated by liver microsomal enzymes to monomethyl triazeno imidazole carboxamide (MTIC), which is an alkylating compound . It causes methylation, modification, and cross-linking of DNA, thus inhibiting DNA, RNA, and protein synthesis .
Biochemical Pathways
The biochemical pathway of this compound involves its conversion to the active alkylating metabolite MTIC via the cytochrome P450 system . The cytotoxic effects of MTIC are manifested through alkylation (methylation) of DNA at the O6 and N7 guanine positions, which lead to DNA double-strand breaks and apoptosis .
Pharmacokinetics
After intravenous administration of this compound, the volume of distribution exceeds total body water content, suggesting localization in some body tissue, probably the liver . This compound is extensively metabolized in the liver to the active metabolite MTIC . The elimination half-life of this compound is approximately 5 hours , and about 40% of the drug is excreted unchanged in the urine .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth. By damaging the DNA of cancer cells, this compound prevents these cells from dividing and proliferating . This leads to a reduction in the size of tumors and can slow the progression of diseases such as melanoma and Hodgkin’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of liver microsomal enzymes is crucial for the activation of this compound . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as a significant portion of this compound is excreted unchanged in the urine . Furthermore, the drug’s distribution within the body may be influenced by the patient’s total body water content .
Analyse Biochimique
Biochemical Properties
Dacarbazine interacts with various enzymes and proteins in the body. It is metabolized in the liver by cytochromes P450 to form the reactive N-demethylated species . The cytotoxicity of these species is thought to be due primarily to the formation of methylcarbonium ions that attack nucleic groups in DNA .
Cellular Effects
This compound exerts cytotoxic effects via its action as an alkylating agent . It can cause a severe decrease in the number of blood cells in the bone marrow, which may increase the risk of developing a serious infection or bleeding . Other cellular effects include fatigue, diarrhea, and loss of appetite .
Molecular Mechanism
It appears to exert cytotoxic effects via its action as an alkylating agent . Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups .
Temporal Effects in Laboratory Settings
This compound is subject to degradation over time. Exposure to direct sunlight can result in up to a 12% loss in 30 minutes, and a pink color forms in 35 to 40 minutes . Solutions protected from light or exposed to fluorescent light lose about 4% of their this compound in 24 hours .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver, principally via CYP1A2, secondarily by CYP2E1 . CYP1A1 may play a role in extrahepatic metabolism .
Transport and Distribution
After intravenous administration of this compound, the volume of distribution exceeds total body water content, suggesting localization in some body tissue, probably the liver .
Subcellular Localization
Given that it is metabolized in the liver, it is likely that it localizes in the liver cells .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La dacarbazine est synthétisée par un processus en plusieurs étapes qui implique la réaction de la 5-amino-1H-imidazole-4-carboxamide avec la diméthylamine et l'acide nitreux pour former le dérivé triazène . Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés afin de garantir la stabilité des composés intermédiaires.
Méthodes de Production Industrielle : La production industrielle de la this compound implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des laboratoires. Le processus comprend la préparation du dérivé triazène, suivie de la purification et de la formulation sous forme injectable . Le produit final est souvent lyophilisé pour améliorer sa stabilité et sa durée de conservation.
Analyse Des Réactions Chimiques
Types de Réactions : La dacarbazine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers produits de dégradation, notamment la 2-azahypoxanthine.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Photodégradation : L'exposition à la lumière ultraviolette ou à des sources de lumière artificielle dans différents milieux de pH (entre 2 et 12) peut induire une photodégradation.
Principaux Produits Formés :
Oxydation : 2-azahypoxanthine
Photodégradation : 2-azahypoxanthine et 4-carbomylimidazolium-5-olate
4. Applications de la Recherche Scientifique
La this compound a une large gamme d'applications de recherche scientifique, notamment :
Médecine : La this compound est largement utilisée en thérapie anticancéreuse, en particulier pour le mélanome malin et le lymphome de Hodgkin.
Industrie : La this compound est utilisée dans le développement de systèmes d'administration de médicaments, tels que les transporteurs lipidiques nanostructurés et les nanoparticules hybrides polymères lipidiques, pour améliorer sa solubilité, sa stabilité et son efficacité
5. Mécanisme d'Action
Le mécanisme d'action exact de la this compound n'est pas entièrement compris, mais on pense qu'elle exerce ses effets cytotoxiques par plusieurs voies :
Agent Alkylant : La this compound agit comme un agent alkylant, causant des dommages à l'ADN des cellules cancéreuses et empêchant leur réplication.
Analogue des Purines : Elle peut inhiber la synthèse de l'ADN en agissant comme un analogue des purines.
Interaction avec les Groupes SH : La this compound peut interagir avec les groupes sulfhydryles (SH), ce qui conduit à l'inhibition des processus cellulaires.
Composés Similaires :
Unicité de la this compound : La this compound est unique en raison de son double rôle d'agent alkylant et d'analogue des purines, ce qui lui permet de cibler les cellules cancéreuses par plusieurs voies . De plus, son utilisation extensive dans les thérapies combinées et les recherches en cours sur les systèmes avancés d'administration de médicaments mettent en évidence sa polyvalence et son potentiel pour améliorer les traitements du cancer .
Comparaison Avec Des Composés Similaires
Procarbazine: Another alkylating agent used in cancer therapy.
Imidazene: A new alkylating agent with similar properties to dacarbazine but with improved stability and activity.
Uniqueness of this compound: this compound is unique due to its dual role as an alkylating agent and purine analog, which allows it to target cancer cells through multiple pathways . Additionally, its extensive use in combination therapies and ongoing research into advanced drug delivery systems highlight its versatility and potential for improved cancer treatments .
Propriétés
IUPAC Name |
4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXTQMXEQVLRF-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=N/C1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O | |
| Record name | DACARBAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992) | |
| Record name | DACARBAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 59 °F (NTP, 1992), Water: (1 mg/ml at room temp) | |
| Record name | DACARBAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dacarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DACARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism of action is not known, but appears to exert cytotoxic effects via its action as an alkylating agent. Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups. Dacarbazine is not cell cycle-phase specific., Dacarbazine functions as an alkylating agent after metabolic activation in the liver. It appears to inhibit the synthesis of RNA and protein more than it inhibits the synthesis of DNA. It kills cells slowly, and there appears to be no phase of the cell cycle in which sensitivity is increased ... ., ...FOR CHEMOTHERAPEUTIC EFFECTIVENESS, DACARBAZINE REQUIRES INITIAL ACTIVATION BY CYTOCHROME P450 SYSTEM OF LIVER THROUGH N-DEMETHYLATION REACTION. IN TARGET CELL...OCCURS SPONTANEOUS CLEAVAGE LIBERATING AIC /5-AMINOIMIDAZOLE-4-CARBOXAMIDE/ & ALKYLATING MOIETY, PRESUMABLY DIAZOMETHANE..., Although the mechanism of action of dacarbazine is not known in detail, it is demethylated by liver microsomal enzymes to form an unstable monoalkyl derivative which can decompose spontaneously into alkylating moieties. In light, dacarbazine can also rapidly undergo chemical decomposition to form 4-diazoimidazole-5-carboxamide, which is highly toxic but which has no antitumor activity in vivo ... . | |
| Record name | Dacarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DACARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
IVORY MICROCRYSTALINE SUBSTANCE | |
CAS No. |
4342-03-4 | |
| Record name | DACARBAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dacarbazine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dacarbazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dacarbazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dacarbazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DACARBAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GR28W0FJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DACARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
482 to 491 °F (explosively decomposes) (NTP, 1992), 205 °C, Melting point: 250-255 °C (explosive decomposition) | |
| Record name | DACARBAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dacarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DACARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S,6S,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride](/img/structure/B7790411.png)
![methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B7790414.png)





![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/structure/B7790451.png)




